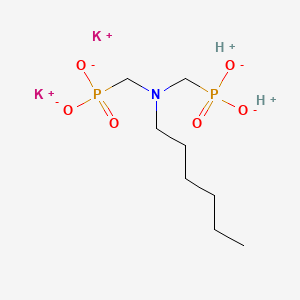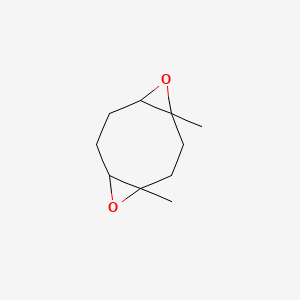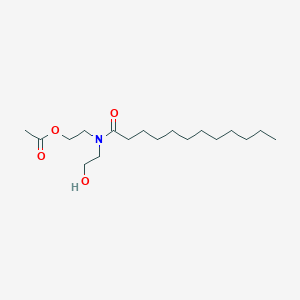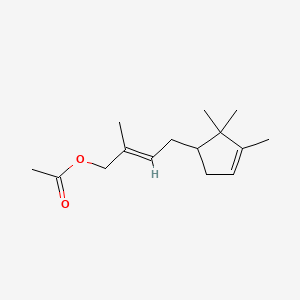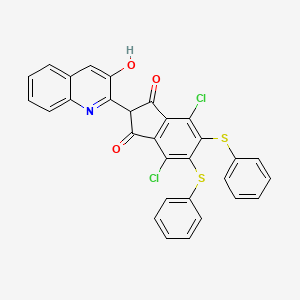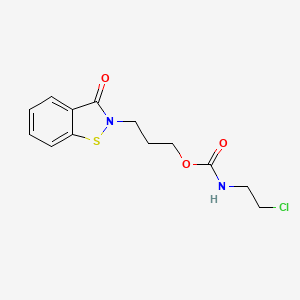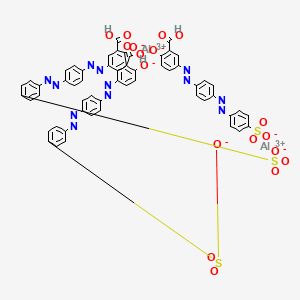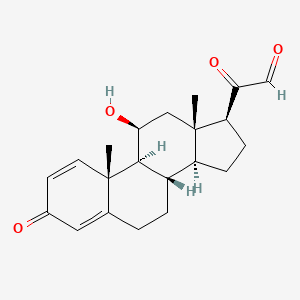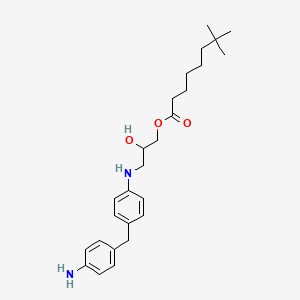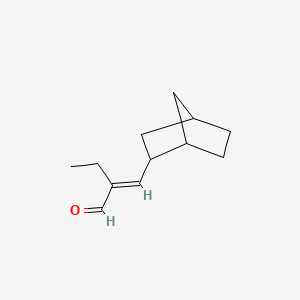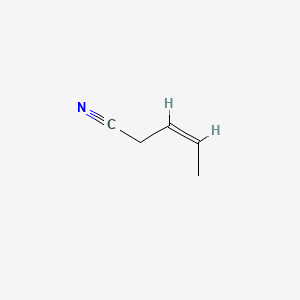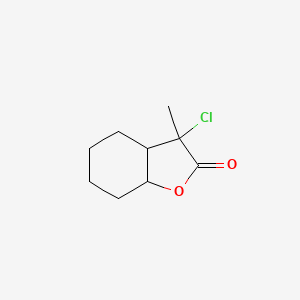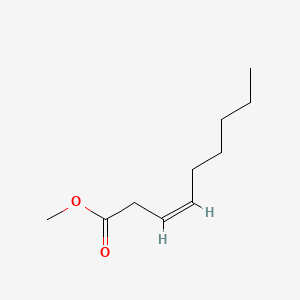
Methyl 3-nonenoate, (3Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-nonenoate, (3Z)-, is a chemical compound belonging to the family of esters. It is a colorless liquid with a fruity odor, commonly used in the fragrance and flavor industry. This compound has a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol . It is also known for its applications in scientific research, particularly in organic chemistry and pest management.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-nonenoate, (3Z)-, can be synthesized through various methods. One common synthetic route involves the esterification of 3-nonenoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of methyl 3-nonenoate, (3Z)-, often involves the use of continuous flow reactors to optimize yield and efficiency. The process includes the esterification of 3-nonenoic acid with methanol, followed by purification steps such as distillation and crystallization to obtain the final product.
化学反应分析
Types of Reactions
Methyl 3-nonenoate, (3Z)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into saturated esters or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted esters and other functionalized compounds.
科学研究应用
Methyl 3-nonenoate, (3Z)-, has diverse applications in scientific research:
Organic Chemistry: It serves as a synthetic intermediate in the preparation of complex organic molecules.
Pest Management: It is used as a pheromone in pest control strategies.
Fragrance and Flavor Industry: It is utilized for its fruity odor in the formulation of fragrances and flavors.
Environmental Science: It is studied for its photocatalytic degradation properties.
作用机制
The mechanism of action of methyl 3-nonenoate, (3Z)-, involves its interaction with specific molecular targets and pathways. In pest management, it acts as a pheromone, attracting insects and disrupting their mating behavior. In organic synthesis, it participates in various chemical reactions, forming intermediates that lead to the synthesis of complex molecules.
相似化合物的比较
Methyl 3-nonenoate, (3Z)-, can be compared with other similar compounds such as:
Methyl 2-nonenoate: Similar in structure but differs in the position of the double bond.
Methyl 3-nonanoate: A saturated ester with no double bonds.
Methyl 3-hexenoate: A shorter chain ester with similar reactivity.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of methyl 3-nonenoate, (3Z)-, in various fields.
属性
CAS 编号 |
41654-16-4 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
methyl (Z)-non-3-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7- |
InChI 键 |
MTDCXFZGUVZRSQ-FPLPWBNLSA-N |
手性 SMILES |
CCCCC/C=C\CC(=O)OC |
规范 SMILES |
CCCCCC=CCC(=O)OC |
沸点 |
90.00 °C. @ 18.00 mm Hg |
密度 |
0.880-0.900 (20°) |
物理描述 |
Liquid clear, colourless liquid |
溶解度 |
insoluble in water |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
